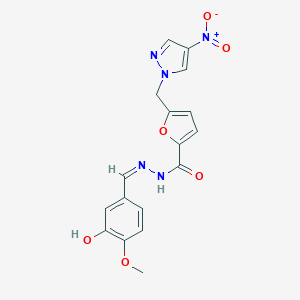![molecular formula C18H15BrClN5O3 B450585 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide](/img/structure/B450585.png)
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is a complex organic compound that features a combination of bromine, chlorine, and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, which can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed coupling reactions, and the employment of efficient purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a solvent like DMSO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like copper powder and KOtBu can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution could result in derivatives with different functional groups.
科学研究应用
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
Uniqueness
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is unique due to its combination of bromine, chlorine, and pyrazole moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C18H15BrClN5O3 |
|---|---|
分子量 |
464.7g/mol |
IUPAC 名称 |
N-[(E)-1-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]ethylideneamino]-4-chloro-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15BrClN5O3/c1-10(23-24-18(27)16-13(20)9-21-25(16)2)11-3-5-12(6-4-11)22-17(26)14-7-8-15(19)28-14/h3-9H,1-2H3,(H,22,26)(H,24,27)/b23-10+ |
InChI 键 |
CRQCRLRUZREYKY-AUEPDCJTSA-N |
SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
手性 SMILES |
C/C(=N\NC(=O)C1=C(C=NN1C)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
规范 SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


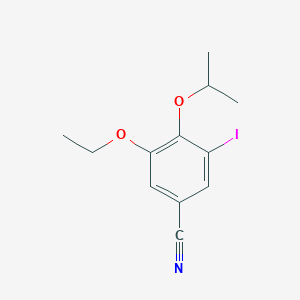
![Isopropyl 4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450504.png)
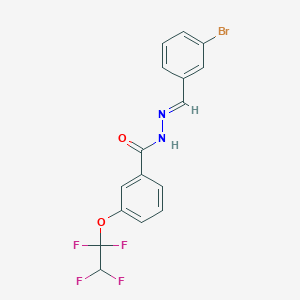
![N-butyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B450508.png)
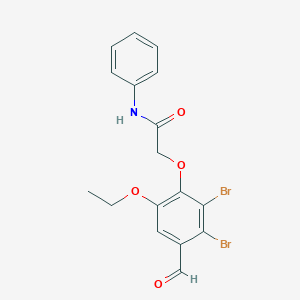
![Ethyl 4-(2-chlorophenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450512.png)
![4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B450513.png)
![Isopropyl 2-({2-chloro-4-nitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450515.png)
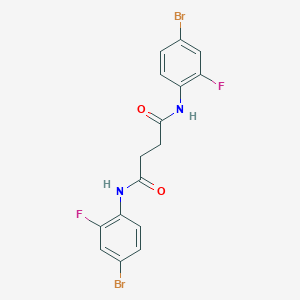
![N'-[3-({4-nitro-3-methylphenoxy}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B450517.png)
![2-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B450518.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]nicotinohydrazide](/img/structure/B450521.png)
![N-[3-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B450524.png)
